molecular formula C9H12N2O2 B2572744 Methyl 6-(1-aminoethyl)nicotinate CAS No. 1134776-56-9

Methyl 6-(1-aminoethyl)nicotinate

Cat. No. B2572744
CAS RN: 1134776-56-9
M. Wt: 180.207
InChI Key: VYMQJIUJCFCVRL-UHFFFAOYSA-N
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Description

“Methyl 6-(1-aminoethyl)nicotinate” is a chemical compound with the molecular formula C9H12N2O2. It is a derivative of Methyl nicotinate, which is a methyl ester of niacin used to treat muscle and joint pain . The action of Methyl nicotinate as a rubefacient is thought to involve peripheral vasodilation .


Molecular Structure Analysis

The molecular structure of “Methyl 6-(1-aminoethyl)nicotinate” can be represented by the InChI code: 1S/C9H12N2O2/c1-6(10)8-4-3-7(5-11-8)9(12)13-2/h3-6H,10H2,1-2H3 . The molecular weight of this compound is 180.21 .


Physical And Chemical Properties Analysis

“Methyl 6-(1-aminoethyl)nicotinate” has a molecular weight of 180.21 . It is recommended to be stored at 4°C and protected from light .

Future Directions

There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD . Therefore, “Methyl 6-(1-aminoethyl)nicotinate” and similar compounds could potentially have significant applications in these areas in the future.

properties

IUPAC Name

methyl 6-(1-aminoethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6(10)8-4-3-7(5-11-8)9(12)13-2/h3-6H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMQJIUJCFCVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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